molecular formula C11H15N5O2 B6417296 7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377050-01-6

7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6417296
CAS No.: 377050-01-6
M. Wt: 249.27 g/mol
InChI Key: CPZSNVQTVOBCRE-UHFFFAOYSA-N
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Description

7-Allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a unique substitution pattern: an allyl group at position 7, an ethylamino group at position 8, and a methyl group at position 2. For instance, derivatives with similar substitution patterns (e.g., 8-(butylamino) or 7-isobutyl groups) have been synthesized via nucleophilic substitution or condensation reactions under controlled conditions .

Properties

IUPAC Name

8-(ethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-4-6-16-7-8(13-10(16)12-5-2)15(3)11(18)14-9(7)17/h4H,1,5-6H2,2-3H3,(H,12,13)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZSNVQTVOBCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a purine derivative.

    Alkylation: Introduce the allyl group at the 7-position using an allyl halide under basic conditions.

    Amination: Introduce the ethylamino group at the 8-position using an ethylamine reagent.

    Methylation: Introduce the methyl group at the 3-position using a methylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the purine ring.

    Substitution: Nucleophilic substitution reactions could occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield an epoxide or an aldehyde.

Scientific Research Applications

Chemistry

    Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.

    Receptor Binding: May interact with purinergic receptors.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

8-(Ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

  • Substitutions : Isobutyl at position 7 instead of allyl.
  • Synthesis : Similar to the target compound, synthesized via alkylation of purine precursors with isobutyl halides .

7-Allyl-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Substitutions: A (3-hydroxypropyl)thio group at position 8 instead of ethylamino.
  • Impact : The sulfur atom introduces electronic effects (e.g., increased polarizability) and hydrogen-bonding capacity via the hydroxyl group, which may enhance interactions with enzymes like nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) .
  • Synthesis : Achieved by thiolation of brominated purine intermediates followed by functionalization .

8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione

  • Substitutions: A 2-(5-methylindazol-4-yl)-2-oxoethyl group at position 7 and butylamino at position 6.
  • Impact : The indazole-containing side chain likely enhances selectivity for kinase targets, as seen in kinase inhibitor design .
  • Synthesis : Involves coupling of brominated purine intermediates with indazole derivatives under basic conditions .

Spectroscopic and Analytical Comparisons

Compound Key NMR Signals (δ, ppm) Mass Spectrometry (m/z) IR Peaks (cm⁻¹) Source
Target Compound Data not explicitly provided Not reported Not reported
8-Ethyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-dione 1H-NMR: δ0.95 (CH2CH3), 2.29 (CH2CH3); 13C-NMR: 18.06, 19.08 (CH2CH3) 180.1 (M⁻) Not reported
8-(Butylamino)-3-methyl-7-(indazolyl)-purine-dione 1H-NMR: Aliphatic protons (δ1.2–2.5), aromatic indazole protons (δ7.2–8.1) HRMS: Matches theoretical C=O stretches (~1650–1700)
1,3-Dimethyl-7-nitro-3,7-dihydro-1H-purine-2,6-dione Not detailed m/z: 169 (base peak) 3344 (N–H), 1697 (C=O), 744 (C–Cl)
8-Thioxo-purine-dione 13C-NMR: δ103.79 (C-8), 139.50 (C-9); HRMS: 182.9978 ([M-H]⁻) Not reported Not reported

Key Observations :

  • Alkyl vs. Aryl Substituents : Aliphatic substituents (e.g., allyl, isobutyl) show distinct 1H-NMR signals in the δ0.9–2.5 range, while aromatic groups (e.g., indazole) exhibit peaks at δ7.2–8.1 .
  • Functional Group Effects: The presence of thioxo (C=S) or nitro (NO2) groups shifts 13C-NMR signals (e.g., δ103–140 for C-8/C-9) and introduces unique IR peaks (e.g., C–S or N–O stretches) .

Biological Activity

7-Allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its molecular formula is C15H24N6O2C_{15}H_{24}N_{6}O_{2}, and it has a molecular weight of approximately 320.195 g/mol. This compound features a purine core with various functional groups, including an allyl group and an ethylamino chain, which contribute to its unique chemical properties and potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Similar compounds have been studied for their ability to disrupt viral replication processes.
  • Cytotoxic Effects : Experimental studies have demonstrated that this compound can induce cytotoxicity in certain cell lines.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in nucleotide metabolism.
  • Receptors : The compound exhibits binding affinity to several receptors implicated in cellular signaling pathways.

Interaction Studies

Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have provided insights into the binding affinities and interaction dynamics of this compound with its biological targets.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps elucidate the unique biological profile of this compound. Below is a summary table highlighting key features:

Compound NameMolecular FormulaKey Biological Activity
8-(dimethylamino)-1,3-dimethylpurineC9H12N4O2C_{9}H_{12}N_{4}O_{2}Strong anticancer activity
7-(But-2-ynyl)-8-(dimethylamino)-3-methylpurineC22H23N7O2C_{22}H_{23}N_{7}O_{2}Antiviral properties
8-Amino-purinesC5H6N4OC_{5}H_{6}N_{4}OBuilding block for purines

The presence of both the allyl and ethylamino groups in this compound enhances its biological activity compared to other purines.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antiviral Efficacy

Another study assessed the antiviral properties of this compound against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication in vitro, suggesting potential as a therapeutic agent against viral infections.

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